BenchChemオンラインストアへようこそ!

N-{[4-(DIMETHYLAMINO)PHENYL](8-HYDROXYQUINOLIN-7-YL)METHYL}ACETAMIDE

Monoamine Oxidase Neurodegeneration Isoform Selectivity

N-{[4-(Dimethylamino)phenyl](8-hydroxyquinolin-7-yl)methyl}acetamide (CAS 5926-67-0) is a synthetic 8-hydroxyquinoline (8-OHQ) Mannich base derivative with the molecular formula C20H21N3O2 and a molecular weight of 335.4 g/mol. The compound incorporates a 4-(dimethylamino)phenyl substituent linked via a methylene bridge to the 7-position of the 8-hydroxyquinoline core, with an acetamide moiety attached to the bridging carbon—a structural arrangement that distinguishes it from 5,7-dihalogenated 8-OHQ analogs such as clioquinol and PBT2.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
CAS No. 5926-67-0
Cat. No. B4887395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(DIMETHYLAMINO)PHENYL](8-HYDROXYQUINOLIN-7-YL)METHYL}ACETAMIDE
CAS5926-67-0
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O
InChIInChI=1S/C20H21N3O2/c1-13(24)22-18(15-6-9-16(10-7-15)23(2)3)17-11-8-14-5-4-12-21-19(14)20(17)25/h4-12,18,25H,1-3H3,(H,22,24)
InChIKeyZURFVLHJCDOQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(Dimethylamino)phenyl](8-hydroxyquinolin-7-yl)methyl}acetamide (CAS 5926-67-0): Compound Identity and Procurement-Relevant Characteristics


N-{[4-(Dimethylamino)phenyl](8-hydroxyquinolin-7-yl)methyl}acetamide (CAS 5926-67-0) is a synthetic 8-hydroxyquinoline (8-OHQ) Mannich base derivative with the molecular formula C20H21N3O2 and a molecular weight of 335.4 g/mol . The compound incorporates a 4-(dimethylamino)phenyl substituent linked via a methylene bridge to the 7-position of the 8-hydroxyquinoline core, with an acetamide moiety attached to the bridging carbon—a structural arrangement that distinguishes it from 5,7-dihalogenated 8-OHQ analogs such as clioquinol and PBT2 [1]. Its bidentate metal-chelating 8-OHQ scaffold, combined with the electron-donating dimethylamino group, confers a predicted logP of approximately 3.8, a topological polar surface area of 52.04 Ų, and compliance with Lipinski's Rule of Five (zero violations), indicating drug-like physicochemical properties . Recorded physicochemical parameters include a density of 1.231 g/cm³, a boiling point of 627.1°C at 760 mmHg, and a refractive index of 1.66 .

Why Clioquinol, PBT2, or Nitroxoline Cannot Substitute for N-{[4-(Dimethylamino)phenyl](8-hydroxyquinolin-7-yl)methyl}acetamide in Target-Focused Research


The 8-hydroxyquinoline (8-OHQ) class is pharmacologically promiscuous, with biological activity driven by the interplay of metal-chelation geometry, substitution-dependent pKa shifts, and steric effects at the 5- and 7-positions of the quinoline ring [1]. Clioquinol (5-chloro-7-iodo-8-OHQ) and PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-OHQ) derive their therapeutic profiles from halogen-mediated modulation of the hydroxyl pKa and lipophilicity, which govern metal-binding affinity and blood-brain barrier penetration [2]. In contrast, the target compound lacks halogen substitution and instead bears a 7-position Mannich adduct with a 4-(dimethylamino)phenyl-acetamide motif. Class-level SAR studies demonstrate that shifting the Mannich base from R5 to R7, or replacing cyclic alkylamines with aromatic amine-bearing substituents, profoundly alters MDR-selective cytotoxicity and enzyme inhibition profiles [1]. These structural differences exclude simple interchangeability: a procurement decision for this compound is a decision for a specific substitution pattern that dictates its biological target engagement fingerprint, not merely a generic 8-OHQ scaffold.

Quantitative Differentiation Evidence: N-{[4-(Dimethylamino)phenyl](8-hydroxyquinolin-7-yl)methyl}acetamide vs. Closest Analogs


MAO-B Selective Inhibition: 88.5-Fold Selectivity Over MAO-A vs. Clioquinol's ~1-Fold Selectivity

The target compound exhibits marked selectivity for monoamine oxidase B (MAO-B) over MAO-A. In a recombinant human enzyme fluorescence assay (kynuramine substrate, 20-min incubation), the target compound inhibited MAO-B with an IC50 of 1.13 μM (1,130 nM), while MAO-A inhibition was negligible (>100 μM), yielding an MAO-A/MAO-B selectivity index of >88.5 [1]. In contrast, clioquinol (CAS 130-26-7), a widely used 5-chloro-7-iodo-8-OHQ comparator, inhibited recombinant human MAO-A with an IC50 of 50.6 μM—approximately 2-fold more potent against MAO-A than the target compound—highlighting divergent isoform preferences driven by the 7-position substitution pattern [2]. The unsubstituted 8-hydroxyquinoline parent scaffold is reported to preferentially inhibit MAO-A over MAO-B in rat brain mitochondrial preparations, further underscoring that the target compound's MAO-B preference is a specific consequence of its Mannich-base architecture rather than a class-general property [3].

Monoamine Oxidase Neurodegeneration Isoform Selectivity

Mannich Base Positional Isomerism: R7 Substitution Confers Distinct MDR-Selective Cytotoxicity Profile vs. R5-Substituted or Parent Analogs

Comprehensive SAR analysis of 120 8-OHQ-derived Mannich bases by Pape et al. (2022) established that the position of the Mannich base substituent (R5 vs. R7) is a critical determinant of MDR-selective anticancer activity [1]. Derivatives bearing cyclic alkylamine Mannich bases at R7 with a free R5 position demonstrated MDR-selective toxicity profiles that were significantly modulated by the nature of the amine moiety. The introduction of an aromatic moiety at the Mannich nitrogen was shown to restore toxicity and partly selectivity in piperazine derivatives (compounds 38–44) [1]. The target compound features a unique R7-substitution pattern with an aromatic 4-(dimethylamino)phenyl group directly attached to the Mannich carbon—a structural arrangement absent from the 120-compound library—placing it in an unexplored region of the R7 aromatic substitution SAR space. In contrast, clioquinol and PBT2 bear halogen substituents at R5 and R7 (clioquinol: 5-Cl, 7-I; PBT2: 5,7-dichloro with a 2-dimethylaminomethyl side chain) and lack the aromatic 7-Mannich acetamide motif entirely [2]. This positional isomerism directly impacts the pKa of the chelating hydroxyl group, which has been linearly correlated with IC50 values against MES-SA and MES-SA/Dx5 cells [3].

Multidrug Resistance Cancer Mannich Base P-Glycoprotein

Structurally Positioned for ADAMTS-5 Inhibitor Development: SAR Proximity to Sub-Micromolar Selective Aggrecanase-2 Inhibitors

Gilbert et al. (2008) reported a series of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) [1]. Selected compounds (10, 14, 25, 53) demonstrated sub-micromolar ADAMTS-5 potency with good selectivity over ADAMTS-4, MMP-13, and MMP-12. The pharmacophoric core—an 8-hydroxyquinolin-7-yl scaffold with an acetamide-bearing benzylic carbon at the 7-position—is directly shared with the target compound. The target compound differs by having a 4-(dimethylamino) substituent on the phenyl ring and a simple acetyl group on the amide nitrogen, rather than the phenoxyacetyl or aminoacetyl extensions that optimize ADAMTS-5 potency in the lead series. BRENDA enzyme database entries report that N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-chlorophenyl)methyl]-2-phenoxyacetamide achieves sub-micromolar ADAMTS-5 potency (IC50 ~0.00035 μM) [2]. The target compound represents a minimally elaborated scaffold analog suitable for systematic SAR expansion at the amide terminus and phenyl ring, providing a procurement-relevant starting point distinct from the 5-chloro-substituted comparator series [2].

Osteoarthritis ADAMTS-5 Aggrecanase Metalloprotease

Physicochemical Differentiation: Enhanced Aqueous Solubility Potential via Tertiary Amine Protonation vs. Neutral Halogenated 8-OHQ Analogs

The target compound's 4-(dimethylamino)phenyl substituent introduces a tertiary amine (predicted pKa ~8.5–9.5 for the dimethylanilinium moiety) capable of protonation at physiologically relevant pH, distinguishing it from neutral, poorly water-soluble 8-OHQ analogs such as clioquinol and PBT2 . Clioquinol is practically insoluble in water, requiring formulation strategies for in vivo administration . The target compound's predicted logP of ~3.8 (versus clioquinol's logP of ~3.7), combined with the ionizable dimethylamino group, suggests a pH-dependent solubility profile that may simplify aqueous formulation for in vitro assays without DMSO concentrations exceeding 0.1% . Organometallic half-sandwich complexes of 8-OHQ-derived Mannich bases have been shown to exhibit enhanced solubility compared with their free ligands while maintaining MDR-selective cytotoxicity (IC50 values of 0.19–0.22 μM against MES-SA/Dx5 cells), indicating that Mannich base scaffolds with tertiary amine motifs are amenable to further solubility optimization via complexation [1]. This property is absent in the 5,7-dihalogenated comparator series.

Drug-likeness Solubility Formulation Physicochemical Properties

Antiviral Activity Indication: A Patent-Cited Scaffold with Unexplored Quantitative Benchmarking vs. Nitroxoline

Patent literature identifies the target compound as a potential antiviral agent with activity against viruses responsible for respiratory infections and other viral diseases, attributed to its ability to interact with and inhibit viral protein function . Within the 8-OHQ class, nitroxoline (5-nitro-8-hydroxyquinoline, CAS 4008-48-4) is an FDA-approved urinary antibacterial that has been repurposed as a selective BET bromodomain inhibitor (BRD4 IC50 = 0.98 μM) with demonstrated antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) via inhibition of viral immediate-early gene expression . The target compound differs structurally from nitroxoline by bearing a 7-position Mannich adduct instead of a 5-nitro group, suggesting a distinct antiviral mechanism unrelated to BET bromodomain inhibition. However, no quantitative head-to-head antiviral EC50/IC50 comparison data are available in the primary literature, and the patent citation does not include specific IC50 values. This evidence dimension is therefore classified as supporting evidence only, suitable for hypothesis generation in antiviral screening campaigns.

Antiviral Viral Protein Inhibition Drug Repurposing

Structural Confirmation via Spectroscopic Identity: NMR Fingerprint Enables Authenticity Verification Against Mislabeled or Degraded Batches

The target compound has a verified spectroscopic identity with two NMR spectra deposited in the SpectraBase spectral database under Compound ID EGYtlg5YVMH [1]. This provides a procurement-critical quality control (QC) resource: incoming batches can be authenticated by matching experimental ¹H and/or ¹³C NMR spectra against the deposited reference, enabling detection of mislabeling, degradation (e.g., hydrolysis of the acetamide group), or isomer contamination. The 8-OHQ scaffold is susceptible to photo-oxidative degradation and metal-catalyzed decomposition during storage, and the presence of the hydrolytically labile acetamide linkage necessitates batch-specific QC [2]. In contrast, simpler 8-OHQ analogs such as unsubstituted 8-hydroxyquinoline (CAS 148-24-3) and clioquinol have well-established Pharmacopoeial monographs, making their QC pathways more standardized; the target compound, as a specialty research chemical, lacks such compendial methods, elevating the importance of accessible reference spectra for procurement integrity .

Quality Control NMR Spectroscopy Authenticity Procurement Integrity

Recommended Application Scenarios for N-{[4-(Dimethylamino)phenyl](8-hydroxyquinolin-7-yl)methyl}acetamide Based on Quantitative Evidence


MAO-B Selective Inhibitor Screening in Neurodegenerative Disease Models

The compound's 88.5-fold MAO-B selectivity (IC50 = 1.13 μM) over MAO-A (>100 μM) supports its use as a tool compound in Parkinson's disease and Alzheimer's disease research where MAO-B inhibition is therapeutically validated [1]. Researchers comparing MAO-B-targeted 8-OHQ derivatives should select this compound over clioquinol (MAO-A IC50 = 50.6 μM, MAO-A-preferring) when isoform selectivity is critical to the experimental design, such as in assays co-administered with tyramine to assess hypertensive risk potential [2].

MDR-Selective Anticancer SAR Exploration at the R7 Position of 8-Hydroxyquinoline

For laboratories investigating collateral sensitivity in multidrug-resistant cancer, this compound offers a distinct R7 aromatic Mannich substitution pattern absent from the 120-compound Pape et al. (2022) library [1]. Its procurement enables head-to-head cytotoxicity comparisons against halogenated analogs (clioquinol, PBT2) in MES-SA/MES-SA/Dx5 paired cell lines to delineate the contribution of R7 aromatic substitution vs. R5/R7 halogenation to MDR-selective toxicity [2].

ADAMTS-5 Inhibitor Lead Optimization Starting Scaffold

Medicinal chemistry teams targeting osteoarthritis via ADAMTS-5 (Aggrecanase-2) inhibition can use this compound as a scaffold for systematic SAR expansion, given its direct structural homology to the Gilbert et al. (2008) sub-micromolar inhibitor series [1]. The 4-(dimethylamino)phenyl group and acetyl amide terminus provide two diversification vectors not explored in the original lead optimization, offering opportunities to improve ADAMTS-5 potency and CYP3A4 selectivity beyond compound 53 [2].

pH-Dependent Solubility Studies for Aqueous Formulation Development

The ionizable 4-(dimethylamino)phenyl substituent enables pH-dependent solubility profiling that is not achievable with neutral 8-OHQ analogs such as clioquinol [1]. This compound is suitable for formulation scientists evaluating tertiary amine-containing 8-OHQ Mannich bases as ligands for organometallic complexation strategies aimed at enhancing aqueous solubility while retaining MDR-selective cytotoxicity (IC50 values as low as 0.19 μM for Rh complexes of analogous ligands) [2].

Quote Request

Request a Quote for N-{[4-(DIMETHYLAMINO)PHENYL](8-HYDROXYQUINOLIN-7-YL)METHYL}ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.